molecular formula C8H12O3 B2511581 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2384337-99-7

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2511581
CAS No.: 2384337-99-7
M. Wt: 156.181
InChI Key: PKWOFZUUVRJLLZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring

Scientific Research Applications

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemicals with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of light to initiate the cycloaddition process, followed by various transformations to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)5-3-8(4-5,11-7)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWOFZUUVRJLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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